molecular formula C26H25ClN4O2 B303617 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303617
M. Wt: 461 g/mol
InChI Key: NRLNWDGMWRSCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a quinoline derivative that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the quinoline family, which is known for its diverse biological activities, including antimalarial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to exhibit antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antitumor, antiviral, and antibacterial properties, which makes it a useful tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of novel derivatives of this compound with improved biological activities and lower toxicity. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies for various diseases. Additionally, further research is needed to determine the potential applications of this compound in the treatment of viral and bacterial infections.

Synthesis Methods

The synthesis of 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-chloroaniline, 4-morpholinecarboxaldehyde, and 2-phenylcyclohexane-1,3-dione in the presence of a catalyst. The reaction proceeds through a multistep mechanism, which involves the formation of an intermediate Schiff base, followed by cyclization and subsequent reduction to give the final product.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

properties

Product Name

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C26H25ClN4O2

Molecular Weight

461 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25ClN4O2/c27-20-8-4-7-18(13-20)24-21(16-28)26(29)31(30-9-11-33-12-10-30)22-14-19(15-23(32)25(22)24)17-5-2-1-3-6-17/h1-8,13,19,24H,9-12,14-15,29H2

InChI Key

NRLNWDGMWRSCCL-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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